molecular formula C12H14N2O4 B12908766 Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cat. No.: B12908766
M. Wt: 250.25 g/mol
InChI Key: WMICEKSBWQRKKM-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a sophisticated, nitrogen-oxygen-rich heterocyclic compound designed for advanced chemical and pharmaceutical research. This compound features a complex fused bicyclic structure incorporating both isoxazoline and 1,2-oxazine rings, a nitro group, and a phenyl substituent. Its core structure is part of a class of molecules that are recognized as key intermediates in organic synthesis . Compounds within this structural family have been identified as valuable synthetic equivalents to unsaturated nitrile oxides, enabling efficient access to complex molecular architectures like substituted 3-vinyl-1,2-benzisoxazoles through [3+2]-cycloaddition reactions . The presence of the nitro group is a critical functional handle, offering versatile reactivity for further transformations. Recent studies on related dihydro-1,2-oxazine N-oxides highlight their utility in divergent annulations and switchable chemoselective synthesis to create fused 1,2-oxazine derivatives, underscoring the potential of this chemical class in methodology development . Furthermore, the structural motif of fused isoxazoline-oxazines is of significant interest in the search for novel biologically active molecules. Some 1,2-oxazine-based small molecules have been investigated for their potential to target specific enzymes, such as acetylcholinesterase . Additionally, related cyclohexene-fused 1,3-oxazines have demonstrated selective antibacterial and antiparasitic action with low cytotoxic effects in vitro, suggesting a promising scaffold for medicinal chemistry programs . Researchers can leverage this compound to explore new synthetic routes, develop novel catalysts, or investigate new pharmacophores. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3aR)-3a-nitro-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C12H14N2O4/c15-13(16)12-7-4-8-17-14(12)18-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,12+/m1/s1

InChI Key

WMICEKSBWQRKKM-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2(CC(ON2OC1)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves [3+2] cycloaddition reactions. One common method involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions to form the isoxazole ring . The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrogen dioxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, stereochemistry, and peripheral functional groups. Key comparisons include:

Table 1: Substituent and Physical Property Comparison
Compound Name Substituents Nitro Position Melting Point (°C) Key References
Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine 2-phenyl, 3a-nitro 3a Not reported
6-[(4-Methoxybenzyl)oxy]-3-nitro-2,4-diphenylperhydroisoxazolo[2,3-b][1,2]oxazine (8c) 2,4-diphenyl, 3-nitro, 6-O-(4-methoxybenzyl) 3 115–116
2,4-Di(4-fluorophenyl)-6-[(4-methoxybenzyl)oxy]-3-nitroperhydroisoxazolo[2,3-b][1,2]oxazine (36f) 2,4-di(4-fluorophenyl), 3-nitro, 6-O-(4-methoxybenzyl) 3 169–175
3a-Methyl-3-nitro-2,4-diphenylperhydrobenzo[e]isoxazolo[2,3-b][1,2]oxazin-8-yl methyl ether (32) 3a-methyl, 3-nitro, 2,4-diphenyl 3 Not reported

Key Observations :

  • Nitro Position : The target compound’s nitro group at 3a distinguishes it from analogs like 8c and 36f, where nitro is at position 3. This positional difference may influence electronic distribution and reactivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 36f) lower melting points compared to electron-donating groups (e.g., 4-methoxybenzyl in 8c) .
  • Cis vs.

Spectroscopic and Stereochemical Analysis

NMR and MS data reveal critical structural insights:

Table 2: NMR Data Comparison
Compound ¹H-NMR Shifts (CDCl₃, ppm) Key Features
7a 7.54–7.24 (12H, m, Ph), 6.88 (2H, Ph), 4.93 (1H, d, J = 11.7 Hz, CH₂O) Axial-equatorial proton coupling confirms bicyclic rigidity .
8c Not reported Epimerization from 8a indicates sensitivity to chromatographic conditions .
36c 1H-NMR signals for 2-naphthyl groups at δ 7.80–7.20 Bulky substituents induce upfield shifts in adjacent protons .

Key Observations :

  • The target compound’s cis configuration would likely result in distinct NOESY correlations (e.g., between 3a-nitro and 2-phenyl groups), akin to the 2D-NOESY analysis used for compound 25 in .
  • Substituents like 4-methoxybenzyloxy (in 8c) shield adjacent protons, whereas nitro groups deshield nearby nuclei .

Biological Activity

Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial, phytotoxic, and other relevant activities.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure that may contribute to its biological properties. The presence of the nitro group and the isoxazole moiety is significant for its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. In particular, studies have shown that certain derivatives demonstrate significant activity against various bacteria, including Bacillus subtilis and Escherichia coli . Although specific data on this compound is limited, the structural similarities to effective antimicrobial agents suggest potential efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Benzoxazine Derivative 1Bacillus subtilisModerate
Benzoxazine Derivative 2E. coliHigh
Cis-3a-nitro-2-phenyl...Not yet evaluatedTBD

2. Phytotoxicity

The phytotoxic potential of compounds similar to this compound has been explored in various studies. For instance, structural modifications in related compounds have been shown to influence their phytotoxic effects significantly. The incorporation of specific functional groups can enhance or reduce toxicity against plant species .

Table 2: Phytotoxic Effects of Related Compounds

Compound NamePlant Species TestedEffect Level
Stagonolide ASonchus arvensisHigh
Herbarumin IVariousModerate
Cis-3a-nitro-2-phenyl...TBDTBD

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes in microbial metabolism.
  • Disruption of Cellular Processes : The structural characteristics may allow for interference with cellular signaling or integrity in both microbial and plant systems.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Efficacy : A study evaluating benzoxazine derivatives found that modifications at the 4-position significantly affected antimicrobial potency against gram-positive bacteria .
  • Phytotoxic Evaluation : In a comparative analysis of various natural products for herbicidal activity, compounds structurally similar to this compound demonstrated promising results in inhibiting seed germination and growth in several weed species.

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